N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine

Vue d'ensemble

Description

“N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine” is a complex molecule that is likely to be involved in lipid metabolism . It is a long-chain (C-17) saturated fatty acyl-CoA, which is used as an intermediate in lipid metabolism . It is a substrate of acyl-CoA dehydrogenase within the mitochondria and of carnitine O-palmitoyltransferase within the cytoplasm .

Synthesis Analysis

The synthesis of “this compound” involves complex biochemical reactions. Heptadecanoyl chloride reacts with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine to form 1-palmitoyl-2-oleoyl-N-heptadecanoyl phosphatidylethanolamine . Heptadecanoyl chloride was also used in the synthesis of N-heptadecanoylethanolamine by reacting with ethanolamine .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves a long-chain fatty acid attached to a sphingosine backbone .Chemical Reactions Analysis

“this compound” is likely to be involved in various chemical reactions, particularly those related to lipid metabolism . It is a substrate of acyl-CoA dehydrogenase within the mitochondria and of carnitine O-palmitoyltransferase within the cytoplasm .Applications De Recherche Scientifique

Neurobiologie : Rôle dans l’intégrité de la gaine de myéline

SM(d18:1/17:0) est une sphingomyéline que l’on retrouve en forte concentration dans la gaine de myéline des cellules nerveuses. Elle joue un rôle crucial dans le maintien de l’intégrité structurelle de ces gaines, qui sont essentielles au bon fonctionnement du système nerveux. La présence du composé dans la gaine de myéline influence la vitesse et l’efficacité de la transmission de l’influx nerveux .

Composition et fonction de la membrane cellulaire

En tant que constituant majeur des membranes cellulaires, SM(d18:1/17:0) contribue aux propriétés biophysiques de la membrane. Elle affecte la fluidité de la membrane et participe à la formation des radeaux lipidiques. Ces radeaux servent de plateformes pour la signalisation cellulaire et la localisation des protéines, ce qui a un impact sur divers processus cellulaires .

Radeaux lipidiques et transduction du signal

L’interaction entre SM(d18:1/17:0) et le cholestérol dans les membranes cellulaires conduit à la formation de radeaux lipidiques. Ces microdomaines sont censés fonctionner comme des plateformes de signalisation qui régulent la localisation et les interactions des protéines, jouant un rôle essentiel dans les voies de transduction du signal .

Métabolisme des sphingolipides

SM(d18:1/17:0) n’est pas seulement un composant structurel, mais aussi un précurseur des céramides et d’autres métabolites sphingolipidiques. Ces métabolites font partie du cycle de la sphingomyéline ou du réseau des sphingolipides, qui est impliqué dans diverses fonctions cellulaires, notamment l’apoptose et la régulation de la croissance cellulaire .

Lipidomique et découverte de biomarqueurs de maladies

Les caractéristiques structurales uniques du composé en font une cible pour les études lipidomiques. Les approches HPLC-MS/MS à haute résolution et à masse précise utilisent SM(d18:1/17:0) pour identifier les biomarqueurs lipidiques potentiels de maladies telles que le cancer et le diabète, contribuant ainsi à la détection précoce et aux stratégies de médecine personnalisée .

Études nutritionnelles et profilage métabolique

SM(d18:1/17:0) peut être utilisé dans les études nutritionnelles pour comprendre l’impact du régime alimentaire sur la santé humaine. Ses niveaux dans les échantillons biologiques peuvent fournir des informations sur les profils métaboliques et aider à l’évaluation de l’apport alimentaire et sa corrélation avec les résultats de santé .

Pharmacologie : Systèmes d’administration de médicaments

En raison de sa nature amphiphile, SM(d18:1/17:0) peut être incorporée dans des systèmes d’administration de médicaments liposomales. Ces systèmes exploitent la capacité du composé à former des bicouches, en encapsulant les médicaments et en ciblant leur administration vers des cellules ou des tissus spécifiques .

Recherche environnementale et écologique

Dans les études environnementales, SM(d18:1/17:0) peut être utilisée comme biomarqueur pour tracer l’origine géographique des organismes marins. Sa présence dans les extraits lipidiques de la laitue de mer a été étudiée pour comprendre l’impact écologique de différents environnements sur la vie marine .

Orientations Futures

Mécanisme D'action

Target of Action

N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, also known as SM(d18:1/17:0), is a type of sphingolipid found in animal cell membranes . It is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells . Therefore, the primary targets of SM(d18:1/17:0) are these cell membranes where it plays a crucial role.

Mode of Action

SM(d18:1/17:0) was previously thought to have a purely structural role, similar to the function of phosphatidylcholine, through intermolecular interactions mediated by the 2-amide group, the 3-hydroxy group, and the 4,5-trans double bond of the sphingoid base . It is now appreciated that sm(d18:1/17:0) has a high affinity for cholesterol and that these two lipids pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts . These membrane microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins .

Result of Action

The action of SM(d18:1/17:0) results in the formation of lipid rafts in cell membranes, which serve as platforms for protein localization and interaction . This can influence various cellular processes, including signal transduction, protein trafficking, and membrane dynamics. Additionally, the metabolites of SM(d18:1/17:0) in the sphingomyelin cycle or sphingolipid network can have various effects on cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of SM(d18:1/17:0). For instance, the presence of other lipids, such as cholesterol, can affect the formation of lipid rafts . Additionally, factors such as pH, temperature, and the presence of certain ions could potentially influence the stability and activity of SM(d18:1/17:0).

Propriétés

IUPAC Name |

[(E,2S,3R)-2-(heptadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H81N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(44)41-38(37-48-49(45,46)47-36-35-42(3,4)5)39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h31,33,38-39,43H,6-30,32,34-37H2,1-5H3,(H-,41,44,45,46)/b33-31+/t38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQZQHIESOAPQH-JXGHDCMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H81N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677064 | |

| Record name | (2S,3R,4E)-2-(Heptadecanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121999-64-2 | |

| Record name | (2S,3R,4E)-2-(Heptadecanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM(d18:1/17:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

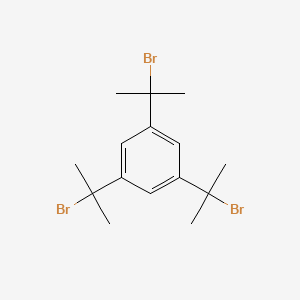

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study highlights alterations in glycerophospholipid metabolism in multiple myeloma. Could you elaborate on the potential connections between glycerophospholipids and sphingolipids, like N-(Heptadecanoyl)-Sphing-4-Enine-1-Phosphocholine, in cancer?

A1: While the study specifically identifies changes in glycerophospholipid metabolism, it's important to note that both glycerophospholipids and sphingolipids are essential components of cell membranes and play crucial roles in various cellular signaling pathways []. Dysregulation of lipid metabolism, including both of these lipid classes, is a hallmark of cancer. Alterations in sphingolipid metabolism, particularly involving species like this compound (also known as C17-Sphingomyelin), have been implicated in cancer cell proliferation, survival, and drug resistance. Future research could investigate the potential interplay between these lipid classes and their combined contribution to multiple myeloma pathogenesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine](/img/structure/B1504296.png)

![3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1504305.png)